{2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid
Description
WAY-299338 is a chemical compound known for its role as a modulator of the protein kinase PDK1 (3-phosphoinositide-dependent protein kinase-1).
Properties
IUPAC Name |
2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16(21)12-19-15-9-5-4-8-14(15)18-17(19)23-11-10-22-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFSJPMGIJWIGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The preparation of WAY-299338 involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for WAY-299338 typically involve optimizing these synthetic routes to achieve high yields and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Chemical Reactions Analysis
WAY-299338 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of benzimidazole, including {2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungal species.
In a study evaluating the antimicrobial activity of synthesized compounds similar to this compound, several derivatives demonstrated minimum inhibitory concentrations (MIC) in the low micromolar range against multiple strains, indicating potent antimicrobial effects .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Compounds in this class have shown promising results against different cancer cell lines, particularly colorectal carcinoma (HCT116). For example, some derivatives have exhibited IC50 values lower than those of established chemotherapeutics like 5-fluorouracil, suggesting their potential as effective anticancer agents .
A detailed investigation into the structure-activity relationship (SAR) of these compounds revealed that modifications to the benzimidazole core could enhance their cytotoxicity against cancer cells while minimizing toxicity to normal cells .
Case Study 1: Antimicrobial Evaluation
A recent study synthesized various benzimidazole derivatives and assessed their antimicrobial activities using a tube dilution technique. The results indicated that certain compounds exhibited significant activity against both bacterial and fungal strains, with MIC values ranging from 1.27 µM to 2.65 µM for different derivatives . This highlights the potential of this compound and its analogs as broad-spectrum antimicrobial agents.
Case Study 2: Anticancer Screening
In another study focusing on benzothiazole derivatives similar to this compound, researchers evaluated their anticancer properties against various cancer cell lines. The most potent compounds showed IC50 values significantly lower than standard treatments, suggesting that these compounds may serve as lead candidates for further development in cancer therapy .
Mechanism of Action
WAY-299338 exerts its effects by modulating the activity of protein kinase PDK1. PDK1 is a key regulator of various cellular processes, including cell growth, survival, and metabolism. By modulating PDK1, WAY-299338 can influence these processes and potentially provide therapeutic benefits. The molecular targets and pathways involved in the mechanism of action of WAY-299338 include the PI3K/Akt/mTOR signaling pathway .
Comparison with Similar Compounds
WAY-299338 is unique in its specific modulation of PDK1. Similar compounds that also target PDK1 include:
PDKtide: A biological active peptide that modulates PDK1 activity.
GSK2334470: Another PDK1 inhibitor used in scientific research.
BX-912: A potent and selective PDK1 inhibitor.
Compared to these compounds, WAY-299338 offers distinct advantages in terms of its specificity and potency in modulating PDK1 .
Biological Activity
The compound {2-[(2-phenoxyethyl)thio]-1H-benzimidazol-1-yl}acetic acid, also known as WAY-299338, is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the realm of cancer research and other therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : 2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]acetic acid
- Molecular Formula : C17H16N2O3S
- Molecular Weight : 328.39 g/mol
WAY-299338 primarily functions as a modulator of the protein kinase PDK1 (3-phosphoinositide-dependent protein kinase-1), which plays a crucial role in various cellular processes including cell growth, survival, and metabolism. By influencing the activity of PDK1, the compound can affect downstream signaling pathways such as the PI3K/Akt/mTOR pathway, which is implicated in cancer progression and metabolic disorders .
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to WAY-299338 can inhibit DNA topoisomerase I, an enzyme critical for DNA replication and cell cycle progression. In vitro assays demonstrated cytotoxic effects against various cancer cell lines including HeLa (cervix adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma) cells .
Table 1: Cytotoxic Effects of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| WAY-299338 | HeLa | 5.6 | Topoisomerase I inhibition |
| WAY-299338 | MCF7 | 4.8 | Induction of apoptosis |
| WAY-299338 | A431 | 6.2 | Cell cycle arrest |
Antimicrobial Activity
Benzimidazole derivatives have also been reported to possess antimicrobial properties. The compound has shown potential against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with DNA replication processes .
Table 2: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| WAY-299338 | Staphylococcus aureus | 15 |
| WAY-299338 | Escherichia coli | 12 |
Case Studies
Several studies have highlighted the biological activities of benzimidazole derivatives:
- Inhibition of PDK1 : A study demonstrated that WAY-299338 effectively inhibited PDK1 activity, leading to reduced cell proliferation in breast cancer models.
- Anti-inflammatory Effects : Research indicated that related compounds exert anti-inflammatory effects by interacting with specific receptors involved in pain signaling pathways .
- Pharmacological Evaluation : In a pharmacological evaluation, a series of benzimidazole derivatives were synthesized and screened for their antiulcer and H+/K+ ATPase inhibitory activities, showing promising results compared to standard treatments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
